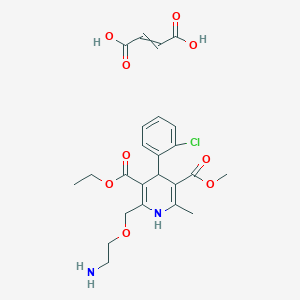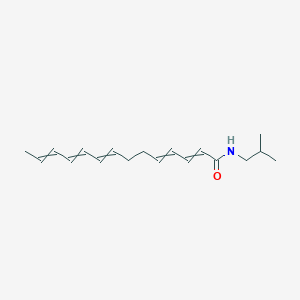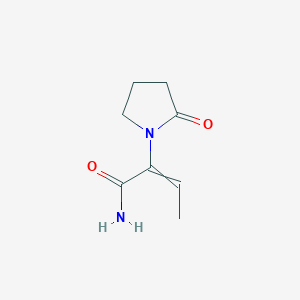![molecular formula C22H13NO3 B13385233 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 42757-85-7](/img/structure/B13385233.png)
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining benzene, indene, and quinoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-indene-1,2,3-trione with suitable quinoline derivatives can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium complexes and ligands like rac-BINAP are often employed to facilitate the reactions . The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
類似化合物との比較
Similar Compounds
1H-Indene-1,2,3-trione: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures.
Hydroquinone derivatives: Products of reduction reactions involving the target compound.
Uniqueness
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unique due to its fused ring system, which combines benzene, indene, and quinoline structures.
特性
CAS番号 |
42757-85-7 |
|---|---|
分子式 |
C22H13NO3 |
分子量 |
339.3 g/mol |
IUPAC名 |
2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H13NO3/c24-18-11-14-7-3-4-8-17(14)23-20(18)19-21(25)15-9-12-5-1-2-6-13(12)10-16(15)22(19)26/h1-11,19,24H |
InChIキー |
AQVPQYNGAFRALM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)

![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)






![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)


![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)

